(S)-7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
(S)-7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps, starting from commercially available precursors. One common method involves the bromination of 5-methyl-1,2,3,4-tetrahydronaphthalene, followed by amination to introduce the amine group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or amines under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under appropriate conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(S)-7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine and amine groups play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound, which may have different biological activities and properties.
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: A similar compound lacking the methyl group, which can affect its reactivity and applications.
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: A compound without the bromine substituent, leading to different chemical and biological properties.
Uniqueness
(S)-7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific combination of substituents and chiral nature
Properties
Molecular Formula |
C11H14BrN |
---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
(1S)-7-bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14BrN/c1-7-5-8(12)6-10-9(7)3-2-4-11(10)13/h5-6,11H,2-4,13H2,1H3/t11-/m0/s1 |
InChI Key |
KZHWVUXPBOOSIZ-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1CCC[C@@H]2N)Br |
Canonical SMILES |
CC1=CC(=CC2=C1CCCC2N)Br |
Origin of Product |
United States |
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